molecular formula C11H11NO4 B8287161 6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid

6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid

Cat. No.: B8287161
M. Wt: 221.21 g/mol
InChI Key: STWCBTUPYZCFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropyl group attached to the pyridine ring, along with two carboxylic acid groups and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid typically involves the cyclopropylation of pyridine derivatives followed by esterification. One common method includes the reaction of cyclopropyl bromide with pyridine-2,3-dicarboxylic acid under basic conditions to introduce the cyclopropyl group. The resulting intermediate is then esterified using methanol and a suitable catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nucleophiles, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products:

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the ester functionality play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

    Pyridine-2,3-dicarboxylic acid: Lacks the cyclopropyl and ester groups, making it less hydrophobic and potentially less bioactive.

    Pyridine-2,6-dicarboxylic acid dimethyl ester: Similar ester functionality but different positioning of carboxylic acids, leading to different chemical properties and reactivity.

    Cyclopropyl-pyridine derivatives: Various derivatives with different substituents on the pyridine ring, each exhibiting unique chemical and biological properties

Uniqueness: 6-Cyclopropyl-2-(methoxycarbonyl)nicotinic acid stands out due to the presence of both the cyclopropyl group and the methyl ester, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

6-cyclopropyl-2-methoxycarbonylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H11NO4/c1-16-11(15)9-7(10(13)14)4-5-8(12-9)6-2-3-6/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

STWCBTUPYZCFGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C2CC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-cyclopropyl-pyridine-2,3-dicarboxylic acid (D82, 19.8 g, 95.6 mmol) in acetic anhydride (100 ml) was heated at 110° C. for 2 hours and then was concentrated in vacuum. To the residue was added methanol (100 ml) and stirring was continued at room temperature for 2 hours. The reaction mixture was concentrated in vacuum and the residue was purified by column chromatography on silica gel (10% ethyl acetate in petroleum ether) and C-18 reversed phase column (5% methanol/water to methanol) to give D83 (10.7 g) as a yellow solid.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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